molecular formula C15H10N2O3S B2580227 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid CAS No. 2173628-79-8

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid

Cat. No.: B2580227
CAS No.: 2173628-79-8
M. Wt: 298.32
InChI Key: RHZRBNKJTHMULO-UHFFFAOYSA-N
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Description

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid is a benzoic acid derivative featuring a (Z)-configured α,β-unsaturated carbonyl system conjugated to a cyano group and a thiophene ring. The thiophene ring, a sulfur-containing heterocycle, may enhance π-π stacking interactions in biological targets, while the cyano group contributes to electron-withdrawing effects and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-9-11(8-13-2-1-7-21-13)14(18)17-12-5-3-10(4-6-12)15(19)20/h1-8H,(H,17,18)(H,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZRBNKJTHMULO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to produce higher purity products in shorter times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a cyano group, a thiophene ring, and an amino acid moiety. Its chemical formula is C13H10N2O2SC_{13}H_{10}N_2O_2S, giving it a molecular weight of approximately 262.29 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. The presence of the cyano and thiophene groups is believed to enhance its interaction with microbial cell membranes .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways related to drug resistance in bacteria. For instance, it has been studied as a potential inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics .

Polymer Chemistry

In materials science, derivatives of this compound are being explored for their ability to act as monomers in polymer synthesis. The unique properties imparted by the thiophene ring allow for the development of conductive polymers with applications in organic electronics and photovoltaics .

Nanomaterials

Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its ability to stabilize nanoparticles makes it a candidate for use in drug delivery systems and targeted therapies .

Case Study 1: Anticancer Mechanisms

A study published in 2023 investigated the anticancer effects of various benzoic acid derivatives, including this compound. The researchers found that this compound significantly inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for further development into anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations, suggesting that it could be developed into a novel therapeutic agent for treating resistant infections .

Mechanism of Action

The mechanism of action of 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, such as benzoic acid cores, heterocyclic substituents, or α,β-unsaturated systems:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Biological Activity Physicochemical Properties
4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid (Target) C₁₅H₁₀N₂O₃S Thiophene, Cyano, (Z)-enoyl, Benzoic acid Not reported (inferred: anti-inflammatory, antimicrobial) High polarity (cyano), moderate logP (~3.8 inferred)
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k) C₂₄H₁₇N₅O₅ Triazine, Methoxy, Cyano, Benzoic acid Not explicitly reported Higher molecular weight, increased logP (~4.5)
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid C₁₆H₁₂ClNO₄ Azetidinone, Chloro, Hydroxyphenyl, Benzoic acid Antimicrobial, anti-inflammatory Moderate solubility (hydroxyl group), logP ~2.9
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid C₂₀H₂₂N₂O₄ Dimethylpropanoyl, Methyl, Benzoic acid Not reported High lipophilicity (logP ~3.8), rigid backbone

Comparative Analysis

Heterocyclic Influence
  • Thiophene vs. Triazine (Compound 4k): The thiophene in the target compound offers electron-rich aromaticity, enhancing interactions with hydrophobic enzyme pockets.
  • Azetidinone (): The β-lactam ring in azetidinone derivatives confers strain and reactivity, often linked to antimicrobial activity. The target compound’s thiophene lacks such inherent reactivity but may exhibit better metabolic stability .
Functional Group Effects
  • Cyano Group: Present in both the target compound and 4k, the cyano group increases polarity and may act as a hydrogen-bond acceptor. However, its placement in 4k (on a phenoxy group) reduces steric hindrance compared to the target’s conjugated enoyl system .
  • Chloro and Hydroxyl Substituents (Azetidinone derivative): These groups enhance solubility and target binding but introduce susceptibility to metabolic oxidation, unlike the thiophene’s sulfur atom, which may resist oxidation .
Physicochemical Properties
  • Lipophilicity: The dimethylpropanoyl derivative () exhibits high logP (~3.8) due to branched alkyl chains, whereas the target compound’s cyano and thiophene groups balance lipophilicity and polarity .
  • Solubility: The azetidinone derivative’s hydroxyl group improves aqueous solubility compared to the target’s thiophene, which relies on the benzoic acid’s carboxylate for solubility .

Biological Activity

The compound 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C14H12N2O2S\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

The synthesis typically involves the alkylation of 4-aminobenzoic acid followed by a condensation reaction with a cyano-substituted thiophene derivative. This multi-step process allows for the formation of the target compound with specific functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group and thiophene ring enhances its binding affinity to specific biological molecules, potentially modulating several cellular pathways. Notably, it may inhibit certain enzymes or disrupt cellular processes, leading to observed therapeutic effects.

Antioxidant Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies have demonstrated that similar compounds exhibit IC50 values indicating effective inhibition against AChE .

Compound IC50 (µM) Target Enzyme
This compoundTBDAChE
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline7.49 ± 0.16AChE

Antiproliferative Effects

In cancer research, benzoic acid derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells by activating proteolytic pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of this compound in models of neurodegeneration. Results showed that it significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
  • Cancer Cell Line Studies : In vitro assays conducted on Hep-G2 and A2058 cancer cell lines revealed that the compound exhibited low cytotoxicity while promoting proteasome activity, suggesting a dual role in enhancing cellular health while targeting cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Condensation of thiophene-2-carbaldehyde with cyanoacetamide to form the (Z)-enone intermediate.
  • Step 2 : Coupling the enone with 4-aminobenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to preserve stereochemistry.
  • Key Conditions : Use of inert atmosphere (N₂/Ar) to prevent oxidation, controlled pH (~6.5–7.5) to avoid side reactions, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1). Yield optimization requires monitoring reaction progress by TLC or HPLC .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the (Z)-configuration of the enone (characteristic coupling constant J = 10–12 Hz for trans olefinic protons) and aromatic substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₁₅H₁₀N₂O₃S, expected m/z 298.04).
  • X-ray Crystallography : For definitive stereochemical assignment, single-crystal diffraction studies resolve bond angles and confirm spatial arrangement .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyano and enone groups.
  • Moisture Sensitivity : Use desiccants (silica gel) in storage containers; anhydrous solvents (e.g., DMSO) for stock solutions.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C; avoid prolonged heating during synthesis .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) or DMSO for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from cell-free vs. cell-based assays to identify off-target effects or metabolite interference.
  • Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein targets in divergent models.
  • Molecular Dynamics (MD) Simulations : Model compound-receptor interactions to explain differential binding affinities .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or glycoside moieties at the carboxylic acid group for pH-dependent release.
  • Co-Crystallization : Use co-formers (e.g., L-arginine) to enhance aqueous solubility via salt formation.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release in vivo .

Q. How can computational methods guide the optimization of structure-activity relationships (SAR)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • QSAR Modeling : Train models using datasets of analogous benzoic acid derivatives to prioritize synthetic targets.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with therapeutic targets (e.g., COX-2) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or redox reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace oxygen or proton transfer pathways.
  • EPR Spectroscopy : Detect radical intermediates during oxidation of the thiophene ring .

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